1-Amino-2-(3,4,5-Trimethoxyphenyl)propan-2-ol

Übersicht

Beschreibung

“1-Amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol” is a compound that contains a trimethoxyphenyl (TMP) functional group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Wissenschaftliche Forschungsanwendungen

Antitumorwirkung

Die Trimethoxyphenyl (TMP)-Gruppe, die in der Molekülstruktur von “1-Amino-2-(3,4,5-Trimethoxyphenyl)propan-2-ol” vorhanden ist, hat bemerkenswerte Antitumorwirkungen gezeigt . Die Verbindungen, die die TMP-Gruppe enthalten, haben Tubulin, Hitzeschockprotein 90 (Hsp90), Thioredoxinreduktase (TrxR), Histon-Lysin-spezifische Demethylase 1 (HLSD1), Activin-Rezeptor-ähnliche Kinase-2 (ALK2), P-Glykoprotein (P-gp) und den Rezeptor für den Plättchen-abgeleiteten Wachstumsfaktor β effektiv gehemmt .

Antibakterielle und Antimykotische Eigenschaften

Ausgewählte TMP-tragende Verbindungen haben vielversprechende antimykotische und antibakterielle Eigenschaften gezeigt . Sie haben Aktivität gegen Helicobacter pylori und Mycobacterium tuberculosis gezeigt .

Antivirale Aktivität

Es gibt Berichte über die antivirale Aktivität von TMP-basierten Verbindungen . Diese Verbindungen haben ein Potenzial gegen Viren wie das Virus des erworbenen Immunschwäche-Syndroms (AIDS), Hepatitis-C-Virus und Influenzavirus .

Antiparasitäre Mittel

Verbindungen, die den TMP-Pharmakophor enthalten, haben eine signifikante Wirksamkeit gegen Leishmania, Malaria und Trypanosoma gezeigt . Dies deutet auf ihr Potenzial als Antiparasitika hin .

Entzündungshemmende, Anti-Alzheimer-, Antidepressiva- und Migräne-hemmende Eigenschaften

Diese Verbindungen wurden mit entzündungshemmenden, Anti-Alzheimer-, Antidepressiva- und Migräne-hemmenden Eigenschaften in Verbindung gebracht , wodurch ihr therapeutischer Umfang erweitert wird .

Antinarcotische Mittel

Eine einfache Synthese und biologische Bewertung von trans-3,4,5-Trimethoxyzimtsäureamiden, die mit “this compound” verwandt sind, als neuartige Antinarcotika wird beschrieben . Sie wurden auf ihre Radikalfänger-Aktivität, ihre hemmende Wirkung auf die Neurotoxizität in kultivierten Neuronen und ihre antinarcotische Aktivität bei Mäusen untersucht .

Antioxidative Eigenschaften

Viele Methoxyzimtsäuren und ihre Derivate waren wegen ihrer antioxidativen Eigenschaften von Interesse . Dies gilt insbesondere für trans-Zimtsäuren und ihre Derivate, die sehr effektiv zur Modulation des zentralen Nervensystems (ZNS) sind .

Beruhigende Wirkungen

3,4,5-Trimethoxyzimtsäure (TMCA), ein Bestandteil der Wurzel von Polygala tenuifolia WILLLDENOW (Polygalaceae), wird in der japanischen traditionellen Kampo-Medizin als Beruhigungsmittel verwendet . TMCA zeigt beruhigende Wirkungen durch Unterdrückung des Noradrenalin (NE)-Gehalts im Locus coeruleus (LC) .

Zukünftige Richtungen

The future directions for “1-Amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol” and related compounds are promising. They have potential as valuable agents across a wide range of biomedical applications . Their diverse properties make them interesting targets for further investigation in the development of new drugs .

Wirkmechanismus

- Additionally, TMP-bearing compounds exhibit anti-fungal, anti-bacterial, and anti-parasitic effects .

Target of Action

Pharmacokinetics (ADME)

- TMP is lipophilic, allowing easy cell penetration . It diffuses into cells due to its lipophilicity. TMP undergoes hepatic metabolism. Elimination occurs primarily via the liver and kidneys.

Result of Action

Biochemische Analyse

Biochemical Properties

1-Amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. The trimethoxyphenyl group in this compound has been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions are crucial for the compound’s anti-cancer properties, as they disrupt critical cellular processes in cancer cells. Additionally, the compound has shown activity against P-glycoprotein (P-gp) and platelet-derived growth factor receptor β, further contributing to its therapeutic potential .

Cellular Effects

This compound affects various types of cells and cellular processes. In cancer cells, the compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis . It also down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibits ERKs phosphorylation, which are essential for cell proliferation and survival . Furthermore, the compound has been shown to trigger caspase activation, indicating its role in promoting programmed cell death . These effects highlight the compound’s potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the colchicine binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization and disrupting microtubule dynamics . This binding interaction is critical for its anti-cancer activity. Additionally, the compound inhibits Hsp90, TrxR, and HLSD1, leading to the destabilization of oncogenic proteins and the induction of oxidative stress in cancer cells . These molecular interactions contribute to the compound’s ability to inhibit cell proliferation and induce apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Over extended periods, the compound continues to exhibit its anti-cancer properties, with sustained inhibition of tubulin polymerization and induction of apoptosis . These findings suggest that the compound has potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic use. Studies have also identified threshold effects, where the compound’s efficacy plateaus at certain concentrations, indicating the need for precise dosage optimization .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of metabolites that may contribute to its therapeutic effects . Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with P-glycoprotein (P-gp), which plays a role in its efflux from cells . This interaction can affect the compound’s localization and accumulation within specific tissues, influencing its therapeutic efficacy . Additionally, the compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which determine its ability to cross cellular membranes .

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other target proteins . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These factors play a crucial role in determining the compound’s efficacy and specificity in targeting cancer cells .

Eigenschaften

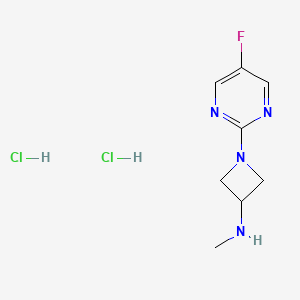

IUPAC Name |

1-amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(14,7-13)8-5-9(15-2)11(17-4)10(6-8)16-3/h5-6,14H,7,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMASIZRAJNPDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC(=C(C(=C1)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

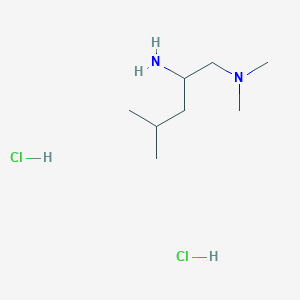

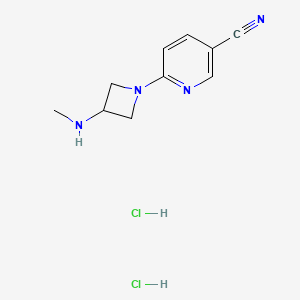

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

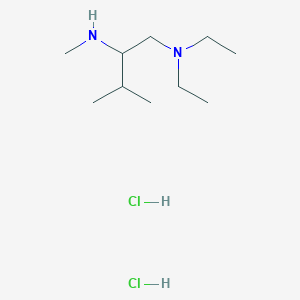

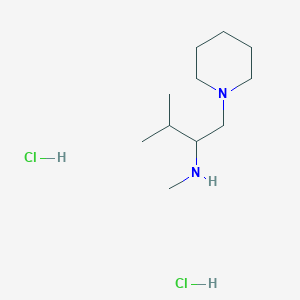

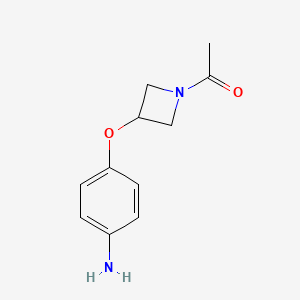

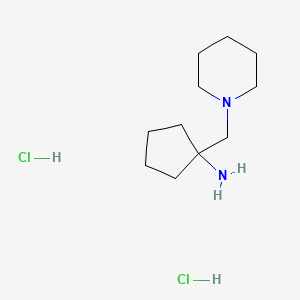

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride](/img/structure/B1473174.png)